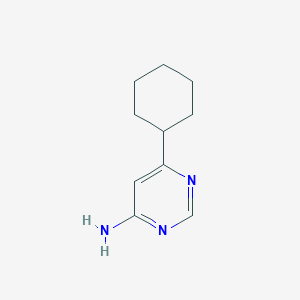

6-Cyclohexylpyrimidin-4-amine

Descripción

Contextualization within the Broader Field of Pyrimidine (B1678525) Chemistry and Heterocyclic Synthesis

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone of heterocyclic chemistry. orientjchem.orgrroij.com The field of pyrimidine chemistry is vast and encompasses the synthesis, properties, and applications of a wide array of pyrimidine-containing compounds. orientjchem.orgresearchgate.net These compounds are of tremendous interest due to their diverse biological activities. researchgate.netjclmm.com The synthesis of pyrimidine derivatives can be achieved through various methods, including condensation reactions and multicomponent reactions. researchgate.netnih.govsciencepublishinggroup.com The versatility of these synthetic routes allows chemists to create a large library of substituted pyrimidines for various research purposes. researchgate.netrsc.org

Foundational Importance of the Pyrimidine Scaffold in Organic and Medicinal Chemistry Research

The pyrimidine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netnih.govbohrium.com Pyrimidine derivatives are integral components of nucleic acids (DNA and RNA) and are involved in numerous biological processes. rroij.comontosight.ai This fundamental role in biology has made the pyrimidine nucleus a key target for drug discovery and development. rroij.comnih.gov Researchers have extensively explored pyrimidine derivatives for a wide range of therapeutic applications, including as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. orientjchem.orgresearchgate.netontosight.ai The ability to modify the pyrimidine ring at various positions allows for the fine-tuning of a compound's physicochemical properties and biological activity. ontosight.ainih.gov

Strategic Positioning of 6-Cyclohexylpyrimidin-4-amine as a Research Probe and Intermediate

This compound serves as a crucial building block and research intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the cyclohexyl group introduces lipophilicity, which can influence a molecule's ability to cross cell membranes, while the amino group provides a site for further chemical modification. ontosight.ai

For instance, the amino group can react with various electrophiles to introduce new functional groups and build more elaborate molecular architectures. This strategic positioning allows for the creation of diverse libraries of compounds for screening and optimization in drug discovery programs. The synthesis of related structures, such as N-cyclohexylpyrimidin-2-amine and 6-Chloro-N-cyclohexylpyrimidin-4-amine, further highlights the utility of the cyclohexylpyrimidine scaffold in generating novel chemical entities. bldpharm.comontosight.ai

Below is a data table summarizing some key research findings related to substituted pyrimidines:

| Compound Class | Research Focus | Key Findings |

| Diaminopyrimidines | Inhibitors of Plasmodium falciparum Dihydrofolate Reductase | Compounds showed promising inhibitory activity against the enzyme, but were less potent in whole-cell assays. nih.gov |

| 2,4-Aminopyrimidines | FLT3 Inhibitors for Acute Myeloid Leukemia | The inclusion of amine linkers at the 2- and 4-positions provided the best combination of enzymatic and cellular activity. nih.gov |

| Pyrazolopyrimidines | DPP-4 Inhibition | β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine showed significant DPP-4 inhibition. rjsocmed.com |

| Aminopyrimidines | Spleen Tyrosine Kinase (Syk) Inhibitors | Novel pyrimidine amines were found to be potent inhibitors of Syk, useful in treating diseases like asthma and rheumatoid arthritis. google.com |

The ongoing investigation into this compound and its derivatives continues to be a promising area of research, with the potential to yield novel compounds with significant biological and therapeutic value.

Structure

3D Structure

Propiedades

IUPAC Name |

6-cyclohexylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDANZARMWNRUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Cyclohexylpyrimidin 4 Amine and Its Advanced Analogs

Cyclization Strategies for the Pyrimidine (B1678525) Ring Construction

The de novo synthesis of the pyrimidine ring offers a versatile approach to access a wide range of substituted pyrimidines, including 6-cyclohexylpyrimidin-4-amine.

Condensation Reactions Utilizing Cyclohexylamine (B46788) Derivatives as Nucleophiles

A common strategy for the formation of the pyrimidine ring involves the condensation of a compound containing an N-C-N moiety with a three-carbon component. In the context of synthesizing this compound, a cyclohexyl-substituted guanidine (B92328) can be employed as the N-C-N building block. This is then reacted with a suitable 1,3-dielectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent. The choice of the three-carbon unit will dictate the substitution pattern at the other positions of the pyrimidine ring. This approach allows for the direct incorporation of the cyclohexylamino group at the 4-position of the pyrimidine core.

Ring-Closing Reactions Involving β-Dicarbonyl Compounds and N-C-N Moieties

A classical and widely utilized method for pyrimidine synthesis is the reaction of a β-dicarbonyl compound with a simple N-C-N synthon like guanidine or urea. To prepare this compound via this route, a β-dicarbonyl compound bearing a cyclohexyl group would be required. The condensation of this precursor with a suitable N-C-N component, followed by cyclization, would yield the desired pyrimidine. The regiochemical outcome of the cyclization is a critical consideration in this synthetic design.

Functional Group Interconversions and Targeted Derivatization Routes

An alternative and often more direct approach to this compound involves the modification of a pre-existing pyrimidine ring. This is particularly advantageous when the required pyrimidine core is readily accessible.

Nucleophilic Aromatic Substitution on Halogenated Pyrimidine Precursors

Nucleophilic aromatic substitution (SNAr) on a halogenated pyrimidine is a highly effective and commonly employed method for the synthesis of this compound. This strategy typically begins with a pyrimidine ring substituted with a leaving group, such as a chlorine atom, at the 4-position. The reaction of 4-chloro-6-cyclohexylpyrimidine (B3386884) with an amino source, like ammonia, leads to the displacement of the chloride and the formation of the target 4-amino group.

A related approach involves the sequential substitution of a dihalogenated pyrimidine. For instance, the reaction of 4,6-dichloropyrimidine (B16783) with one equivalent of cyclohexylamine can selectively afford 6-chloro-N-cyclohexylpyrimidin-4-amine. A subsequent amination step can then introduce the amino group at the 4-position to furnish this compound. The reaction conditions, including the choice of solvent, temperature, and base, are crucial for controlling the selectivity and yield of these reactions.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Starting Material | Reagent | Product |

|---|---|---|

| 4,6-Dichloropyrimidine | Cyclohexylamine | 6-Chloro-N-cyclohexylpyrimidin-4-amine |

Aminolysis and Transamination Reactions for this compound Formation

Aminolysis provides another synthetic route to this compound. This can involve the displacement of a leaving group other than a halogen, such as a sulfonyl group, from the 4-position of the pyrimidine ring by an appropriate amino nucleophile. While less common, transamination reactions, which involve the exchange of an existing amino group for another, could also be envisioned as a potential, albeit likely less efficient, method for the formation of the desired product.

Modern Synthetic Approaches and Sustainable Methodologies

Contemporary synthetic chemistry places a strong emphasis on the development of more efficient and environmentally benign methodologies. In the synthesis of this compound and its derivatives, this has led to the exploration of modern techniques such as microwave-assisted synthesis and flow chemistry. Microwave irradiation can significantly accelerate reaction rates and improve yields in pyrimidine syntheses, including the nucleophilic aromatic substitution reactions discussed previously.

Furthermore, the principles of green chemistry encourage the development of one-pot or tandem reaction sequences. Such processes, where multiple synthetic transformations are performed in a single reaction vessel without the isolation of intermediates, offer increased efficiency and reduced waste. For example, a one-pot procedure could involve the initial formation of a halogenated pyrimidine intermediate followed by its in-situ amination to directly yield this compound. The application of catalytic methods, such as palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination), also presents an opportunity for milder reaction conditions and a broader substrate scope in the synthesis of this class of compounds.

Application of Microwave-Assisted Synthesis in Pyrimidine Annulation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of heterocyclic compounds, including the pyrimidine core. nanobioletters.combohrium.com This technique utilizes microwave energy to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times, from hours to minutes, and improved product yields compared to conventional heating methods. nanobioletters.comnih.govrsisinternational.org The application of microwave irradiation is particularly advantageous in pyrimidine annulation, the process of forming the pyrimidine ring, by promoting key condensation reactions.

A common strategy for synthesizing aminopyrimidine scaffolds involves the condensation of chalcones with guanidine. nanobioletters.combohrium.com Under microwave irradiation, this reaction proceeds rapidly to form the desired pyrimidine ring. The process typically involves a three-step, one-pot synthesis where substituted acetophenones react with aromatic aldehydes to form chalcone (B49325) intermediates, which then undergo cyclocondensation with guanidine nitrate. nanobioletters.com This eco-friendly method often results in yields ranging from 33-56%. nanobioletters.combohrium.com

The advantages of microwave-assisted synthesis in pyrimidine annulation are summarized in the table below, highlighting the significant rate enhancement and efficiency improvements.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference(s) |

| Reaction Time | Hours to overnight | Minutes (e.g., 10-30 min) | nanobioletters.comnih.govnih.gov |

| Temperature | Often requires high reflux temperatures | Can reach high temperatures (e.g., 120-180 °C) rapidly | nih.govnih.gov |

| Yield | Moderate to good | Often improved yields (e.g., 56-91%) | nanobioletters.comresearchgate.net |

| By-products | Can lead to more side reactions | Cleaner reaction profiles with fewer by-products | nih.gov |

| Energy Efficiency | Less efficient, heats entire vessel | More efficient, direct heating of reactants and solvent | nih.gov |

For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been efficiently carried out by reacting 2-amino-4-chloro-pyrimidine with various substituted amines in anhydrous propanol (B110389) under microwave irradiation at 120–140 °C for just 15–30 minutes. nih.gov Similarly, the trimerization of substituted aliphatic nitriles to form 4-aminopyrimidines can be achieved in high yields under solvent-free conditions using a focused microwave reactor. acs.org These examples underscore the versatility and efficiency of microwave technology in constructing the core pyrimidine structure found in this compound and its analogs.

Utility of Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. nih.govresearchgate.net This approach is exceptionally valuable in medicinal chemistry and drug discovery for its ability to rapidly generate large libraries of structurally diverse compounds from readily available building blocks. nih.govthieme-connect.com The synthesis of pyrimidine derivatives, including complex structures analogous to this compound, benefits significantly from the efficiency and molecular diversity offered by MCRs. organic-chemistry.org

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. nih.govorganic-chemistry.org This regioselective reaction proceeds through a sequence of condensation and dehydrogenation steps, leading to the formation of highly and unsymmetrically substituted pyrimidines with yields of up to 93%. nih.govorganic-chemistry.org The modularity of this approach allows for the creation of a wide array of pyrimidine scaffolds by simply varying the alcohol and amidine components. thieme-connect.com This strategy highlights the potential of MCRs to efficiently produce diversely functionalized pyrimidines. organic-chemistry.org

The following table details various MCRs used for the synthesis of pyrimidine and related heterocyclic scaffolds, showcasing the diversity of reactants and resulting structures.

| Reaction Type | Reactants | Catalyst/Conditions | Resulting Scaffold | Reference(s) |

| Iridium-Catalyzed Annulation | Amidines, Alcohols (up to 3) | PN5P-Ir-pincer complex | Highly substituted pyrimidines | nih.govorganic-chemistry.org |

| Biginelli-type Reaction | Aldehydes, β-ketoesters, (Thio)urea | Acid or Base catalyst | Dihydropyrimidinones | researchgate.net |

| Three-Component Coupling | Functionalized enamines, Orthoformates, Ammonium acetate | ZnCl₂ | 4,5-Disubstituted pyrimidines | organic-chemistry.org |

| One-pot Three-Component Reaction | Formyl-quinolines, Heterocyclic amines, Cyclic 1,3-diketones | DMF, Microwave irradiation | Dihydropyrido[2,3-d]pyrimidines | acs.org |

These reactions are characterized by their operational simplicity, atom economy, and the ability to construct complex molecules in a single step, making MCRs a cornerstone of modern diversity-oriented synthesis. mdpi.comresearchgate.net By leveraging MCRs, chemists can efficiently explore the chemical space around the this compound core, facilitating the discovery of advanced analogs with tailored properties.

Catalytic Hydrogenation and Reductive Amination Strategies for Amine Introduction

The introduction of the 4-amino group is a critical step in the synthesis of this compound and its analogs. Catalytic hydrogenation and reductive amination are two powerful and widely used strategies for the formation of C-N bonds and the introduction of amine functionalities onto heterocyclic rings. umich.eduwikipedia.org

Catalytic Hydrogenation is a process that involves the addition of hydrogen across a double bond or to a functional group in the presence of a metal catalyst. In the context of pyrimidine synthesis, this method can be used to reduce a precursor functional group, such as a nitro or cyano group, to an amine. For example, the reduction of a cyanopyrimidine derivative can yield the corresponding aminomethylpyrimidine. researchgate.net More directly, catalytic hydrogenation can be employed for dehalogenation, where a halogen atom on the pyrimidine ring (e.g., a chlorine atom at the 4-position) is replaced by hydrogen. google.com While this doesn't directly introduce an amine, it is a key step in sequences where a 4-chloropyrimidine (B154816) is first reacted with an amine via nucleophilic aromatic substitution, followed by other modifications where hydrogenation might be used to reduce other parts of the molecule. Catalysts for these transformations commonly include palladium, platinum, or nickel on a solid support. umich.edu

Reductive Amination is a versatile method that converts a carbonyl group (an aldehyde or ketone) into an amine through an intermediate imine. wikipedia.org This one-pot reaction typically involves the condensation of the carbonyl compound with an amine to form an imine, which is then reduced in situ by a suitable reducing agent. wikipedia.org This strategy is particularly useful for introducing substituted amino groups. In the synthesis of advanced analogs of this compound, a pyrimidine precursor bearing a carbonyl group could be reacted with a desired amine via reductive amination to install the final amino functionality. researchgate.net

Common reagents and catalysts for these transformations are outlined below.

| Method | Substrate Precursor | Reagents & Catalysts | Product | Reference(s) |

| Catalytic Hydrogenation | Chloropyrimidine | H₂, Pd/C, Hydrogen chloride acceptor (e.g., Triethylamine) | Dechlorinated Pyrimidine | google.com |

| Catalytic Hydrogenation | Cyanopyrimidine | H₂, Pd/C, Acidic medium | Aminomethylpyrimidine | researchgate.net |

| Direct Reductive Amination | Ketone/Aldehyde | Amine, Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃), H₂/Pd | Amine | wikipedia.org |

| C-H Amination | Pyrimidine | Amine, Activating Agent (e.g., PPh₃, CCl₃CN) | 2-Aminopyrimidine | researchgate.netacs.org |

Reactivity and Mechanistic Investigations of 6 Cyclohexylpyrimidin 4 Amine

Electronic Properties and Aromatic Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms at positions 1 and 3. wikipedia.org This inherent electron deficiency significantly influences its reactivity, making it generally less susceptible to electrophilic attack compared to benzene (B151609) but more prone to nucleophilic substitution. wikipedia.org The presence of an electron-donating amino group at the C4 position and an electron-donating alkyl (cyclohexyl) group at the C6 position counteracts this deficiency to some extent, enhancing the nucleophilicity of the ring.

Electrophilic aromatic substitution on the parent pyrimidine ring is a challenging transformation due to the ring's electron-deficient character. slideshare.net When such reactions do occur, they preferentially take place at the C5 position, which is the most electron-rich carbon atom in the ring. slideshare.net

In the case of 6-cyclohexylpyrimidin-4-amine, the pyrimidine ring is "activated" by two electron-donating groups: the amino group at C4 and the cyclohexyl group at C6. Both of these substituents increase the electron density of the ring, particularly at the C5 position, making it more susceptible to electrophilic attack. The amino group, in particular, is a strong activating group. This enhanced reactivity at the C5 position is a general feature for 4,6-disubstituted pyrimidines. csu.edu.aucsir.co.za For instance, reactions like nitrosation are observed in similarly substituted pyrimidines, highlighting the directing effect of these activating groups. csu.edu.aucsir.co.za

| Compound | Substituents | Relative Reactivity at C5 | Directing Effect |

|---|---|---|---|

| Pyrimidine | None | Low | C5 |

| This compound | -NH2 (C4), -C6H11 (C6) | High | Strongly C5 |

The π-deficient nature of the pyrimidine ring makes it inherently susceptible to nucleophilic attack, with the C2, C4, and C6 positions being the most electron-deficient and, therefore, the primary sites for such reactions. slideshare.net In this compound, the C4 and C6 positions are already substituted. This leaves the C2 position as a potential site for nucleophilic substitution.

While the amino group at C4 is generally a poor leaving group, nucleophilic displacement can occur under certain conditions, often involving activation of the ring or harsh reaction conditions. However, the primary focus for selective substitution in this molecule would be the C2 position. The rate and feasibility of nucleophilic substitution at C2 would be influenced by the nature of the nucleophile and the reaction conditions. Theoretical calculations on analogous systems suggest that multistep addition-elimination (SNAE) mechanisms can be involved in such transformations. acs.org

| Ring Position | Electronic Character | Susceptibility in this compound | Notes |

|---|---|---|---|

| C2 | Electron-deficient | High | Primary site for potential nucleophilic substitution. |

| C4 | Electron-deficient (substituted) | Low | -NH2 is a poor leaving group. |

| C5 | Relatively electron-rich | Very Low | Not a typical site for nucleophilic attack. |

| C6 | Electron-deficient (substituted) | Very Low | -C6H11 is not a leaving group. |

Transformations Involving the Aminopyrimidine Moiety

The exocyclic amino group at the C4 position is a key functional handle for the derivatization and transformation of this compound.

The amino group of 4-aminopyrimidines can undergo a variety of site-selective derivatization reactions. These reactions are crucial for modifying the properties of the parent molecule. Common derivatizations include acylation to form amides, which has been demonstrated in related 4-aminopyridine (B3432731) systems. nih.gov Alkylation and arylation reactions are also possible, providing access to a wide range of N-substituted derivatives. The nucleophilicity of the exocyclic amino group allows it to react with various electrophiles, leading to the formation of new carbon-nitrogen bonds. nih.gov

Hydrolysis: The 4-amino group of aminopyrimidines can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of the corresponding pyrimidin-4-one (or its tautomeric 4-hydroxypyrimidine (B43898) form). This transformation involves the nucleophilic attack of water or hydroxide (B78521) on the C4 position, followed by the elimination of ammonia. The reaction proceeds through a tetrahedral intermediate. acs.org

Amidation: The amino group can readily undergo amidation by reacting with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). This is a standard transformation for primary amines and is a common strategy for synthesizing amide derivatives of heterocyclic amines. nih.gov The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the amino group acts as the nucleophile attacking the carbonyl carbon of the acylating agent.

Exploration of Reaction Pathways and Intermediate Characterization

The reactions involving this compound proceed through various intermediates, the characterization of which is key to understanding the underlying mechanisms.

Electrophilic Substitution: In electrophilic attacks on the C5 position, the reaction proceeds through a positively charged resonance-stabilized intermediate known as a sigma complex or Wheland intermediate. The stability of this intermediate is enhanced by the electron-donating amino and cyclohexyl groups.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) reactions at the C2 position would involve the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex. The reaction mechanism can also proceed via an addition-elimination pathway (SNAE), where the nucleophile first adds to the ring before a leaving group is expelled. acs.org

Reactions on the Amino Group: Transformations of the amino group, such as amidation, involve the formation of a tetrahedral intermediate. umich.edu For instance, in the reaction with an acid chloride, the amino group attacks the carbonyl carbon, forming a tetrahedral intermediate that then collapses to the amide product with the elimination of a chloride ion.

The elucidation of these reaction pathways and the characterization of transient intermediates often rely on a combination of experimental techniques (such as spectroscopy and trapping experiments) and computational studies. nih.gov

Detailed Spectroscopic Investigation into the Reaction Mechanisms of this compound Currently Lacks Specific Published Data

Despite a comprehensive search of available scientific literature, specific studies detailing the elucidation of reaction mechanisms for this compound through spectroscopic monitoring are not presently available. While the broader field of pyrimidine chemistry is well-documented, targeted mechanistic investigations employing spectroscopic techniques for this particular compound, as outlined for this article, have not been found in published research.

Methodologies for such an investigation would typically involve the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy to monitor the progress of a reaction involving this compound. These methods allow researchers to track the disappearance of reactants, the appearance of products, and the formation of any intermediate species in real-time. The data gathered from these spectroscopic techniques can provide crucial insights into the kinetics and mechanism of the reaction, including the identification of rate-determining steps and the characterization of transient intermediates.

For example, in a hypothetical study, researchers might use in-situ NMR to follow the chemical shifts and signal intensities of protons and carbons in the starting material, this compound, as it reacts with another reagent. Changes in the spectra over time would indicate the transformation of the starting material into a product, and the appearance of new signals could suggest the formation of intermediates.

Similarly, time-resolved IR spectroscopy could be employed to monitor changes in the vibrational frequencies of functional groups involved in the reaction. For instance, the stretching frequency of the amine group in this compound would be expected to change as it participates in a chemical transformation.

While the principles of these spectroscopic techniques are well-established and have been applied to many other pyrimidine derivatives, the specific application to elucidate the reaction mechanisms of this compound has not been detailed in the accessible scientific literature. Therefore, the presentation of detailed research findings and data tables on this specific topic is not possible at this time. Further experimental research would be required to generate the specific data needed to fulfill this line of inquiry.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Features Influencing Biological Activity

SAR studies systematically alter different parts of a lead compound to identify the key chemical features, or pharmacophores, responsible for its interaction with a biological target. For the 6-Cyclohexylpyrimidin-4-amine scaffold, research has focused on the contributions of both the cyclohexyl moiety and the pyrimidine (B1678525) core.

The cyclohexyl group at the C6 position of the pyrimidine ring is a critical determinant of biological activity, primarily by contributing to hydrophobic interactions within the target's binding pocket.

Influence of the Cyclohexyl Group : The presence of a cyclohexyl group has been shown to confer better activity in certain series of pyrimidine derivatives compared to other substituents, highlighting its importance as a bulky hydrophobic anchor researchgate.net. Modifications to this group, such as the introduction of substituents on the cyclohexane (B81311) ring, can further modulate activity by altering its size, shape, and electronic properties.

The pyrimidine ring serves as a core scaffold that can be functionalized at various positions to optimize target interactions, particularly with protein kinases, which are common targets for pyrimidine-based inhibitors nih.govrsc.orgnih.gov. The pyrimidine scaffold is considered a bioisostere of adenine (B156593) (a component of ATP), allowing it to mimic key interactions in the ATP-binding sites of kinases nih.gov.

Substitutions at C2 and C4 : The 4-amino group is often a crucial hydrogen bond donor, interacting with the hinge region of kinase domains. Modifications at the C2 position are common for optimizing potency and selectivity. Introducing heteroatoms like sulfur, oxygen, or additional nitrogen can create new hydrogen bonding opportunities with target residues nih.gov. For instance, SAR studies on related pyrimidine dihydroquinoxalinones revealed that a free amine at the C2 position resulted in improved potency nih.gov.

Substitutions at C5 : The C5 position of the pyrimidine ring provides another vector for modification. Introducing different functional groups here can explore additional binding pockets and enhance target affinity. Studies on 6-alkynylpyrimidines have demonstrated that the length and nature of linkers at the C5-position are important for high-affinity inhibition nih.gov.

Influence of Fused Rings : In many analogs, the pyrimidine ring is fused with other heterocyclic systems, such as pyrrole, pyrazole, or thiophene, to create scaffolds like pyrido[2,3-d]pyrimidines or pyrazolo[3,4-d]pyrimidines nih.govnih.gov. These modifications significantly alter the shape and electronic distribution of the molecule, allowing for tailored interactions with a wide range of biological targets nih.gov. The SAR of these fused systems often reveals that even minor substitutions can lead to substantial changes in activity and selectivity mdpi.com.

Computational and Cheminformatics Approaches in SAR/QSAR

To quantify the relationship between a molecule's structure and its activity, researchers employ computational methods like QSAR. These models translate structural features into numerical descriptors and build mathematical equations to predict the biological activity of new, untested compounds.

QSAR models are powerful tools for predicting the potency of novel compounds before their synthesis, saving time and resources. A common approach is the development of models using Multiple Linear Regression (MLR), which correlates molecular descriptors with biological activity.

In a typical QSAR study on pyrimidine derivatives, a dataset of compounds is divided into a training set to build the model and a test set to validate its predictive power tandfonline.com. Molecular descriptors, which quantify various properties of the molecules (e.g., aromatic ring count, number of double bonds, partial positive surface area), are calculated tandfonline.com. An MLR model is then generated to establish a statistical relationship between these descriptors and the observed activity (often expressed as pIC₅₀).

The reliability of a QSAR model is assessed through rigorous statistical validation. Key parameters include:

R² (Coefficient of Determination) : Indicates how well the model fits the training data.

Q² (Cross-validated R²) : Measures the internal predictive ability of the model, often determined by leave-one-out cross-validation tandfonline.com.

R²pred (Predictive R² for the external test set) : Assesses the model's ability to predict the activity of new compounds.

| Model Type | Target/Compound Series | R² | Q² | R²pred | Reference |

| MLR | Pyrimidine-4,6-diamines (JAK3) | 0.89 | 0.65 | - | tandfonline.com |

| CoMFA | 6-Aryl-5-cyano-pyrimidines (LSD1) | 0.979 | 0.802 | - | nih.gov |

| CoMSIA | 6-Aryl-5-cyano-pyrimidines (LSD1) | 0.982 | 0.799 | - | nih.gov |

| CoMFA | Pyrimidine Derivatives (AXL Kinase) | 0.911 | 0.700 | 0.709 | researchgate.net |

| CoMSIA | Pyrimidine Derivatives (AXL Kinase) | 0.875 | 0.622 | 0.668 | researchgate.net |

This table presents a selection of statistical validation parameters from various QSAR studies on pyrimidine derivatives, demonstrating the robustness of these computational models.

3D-QSAR methods provide a more intuitive understanding of SAR by generating three-dimensional contour maps that visualize how different molecular fields around the aligned compounds correlate with biological activity researchgate.netbookpi.org.

CoMFA (Comparative Molecular Field Analysis) : This technique calculates the steric (shape-related) and electrostatic (charge-related) fields of a set of molecules. The resulting 3D contour maps highlight regions where bulky groups (steric field) or specific charge distributions (electrostatic field) are either favorable or unfavorable for activity nih.gov.

CoMSIA (Comparative Molecular Similarity Indices Analysis) : CoMSIA expands on CoMFA by including additional fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor researchgate.netbookpi.org. This provides a more detailed picture of the requirements for optimal ligand-target interaction.

For pyrimidine derivatives, 3D-QSAR studies have successfully identified key structural requirements for potent inhibition of targets like AXL kinase and LSD1 nih.govresearchgate.net. The contour maps generated from these analyses serve as a guide for designing new analogs. For example, a map might show that a bulky, hydrophobic group is favored in one region (like the pocket occupied by the cyclohexyl group), while a hydrogen bond donor is required in another, providing clear directions for chemical modification bookpi.org. The statistical robustness of these models is confirmed with high q² and r² values, often above 0.7 and 0.9, respectively nih.govresearchgate.net.

Molecular docking is a computational technique used to predict the preferred orientation and binding mode of a ligand when it interacts with a target protein nih.gov. For derivatives of this compound, docking simulations can elucidate how these molecules fit into the active site of their biological targets, such as the ATP-binding pocket of a protein kinase nih.govmdpi.com.

These simulations provide valuable insights into the specific intermolecular interactions that stabilize the ligand-protein complex. Key interactions often identified include:

Hydrogen Bonds : Typically formed between the amino group or nitrogen atoms of the pyrimidine ring and residues in the hinge region of a kinase mdpi.com.

Hydrophobic Interactions : The cyclohexyl group is expected to engage in significant hydrophobic interactions with nonpolar amino acid residues in a deep pocket of the binding site.

Pi-Pi Stacking : The aromatic pyrimidine ring can form pi-pi stacking interactions with aromatic residues like phenylalanine or tyrosine mdpi.com.

The results from molecular docking are often used to rationalize the SAR data and to validate the findings from 3D-QSAR models. By visualizing the binding pose, researchers can understand why certain substitutions increase activity while others decrease it, providing a powerful tool for structure-based drug design nih.govmdpi.com.

Correlating Molecular Descriptors with Biological Endpoints

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. These models rely on molecular descriptors—numerical values that quantify various physicochemical properties of a molecule—to predict the activity of new compounds and guide the optimization of lead structures. For derivatives of this compound, QSAR studies help elucidate the specific structural features that govern their interaction with biological targets, such as protein kinases.

A pertinent example can be found in the study of a series of 5-chloro-N2-cyclohexyl-N4-(substituted phenyl)pyrimidine-2,4-diamine derivatives, which are structurally related to this compound. These compounds were investigated as inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a protein kinase implicated in cancer. By systematically modifying the substituent on the N4-phenyl ring, researchers were able to correlate changes in molecular properties with the resulting inhibitory activity (IC₅₀). nih.gov

The biological endpoint, in this case, is the half-maximal inhibitory concentration (IC₅₀) against the CDK7 enzyme. A lower IC₅₀ value indicates higher potency. Key molecular descriptors that are often correlated with such biological endpoints include:

Molecular Weight (MW): A measure of the molecule's size.

logP: The logarithm of the partition coefficient between octanol (B41247) and water, which quantifies the molecule's lipophilicity or hydrophobicity.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with hydrogen bonding potential and membrane permeability.

Number of Hydrogen Bond Donors (HBD) and Acceptors (HBA): These counts are crucial for understanding potential interactions with the amino acid residues in a protein's binding site.

In the study of CDK7 inhibitors, a clear relationship emerged between these descriptors and the observed biological activity. For instance, the introduction of a methylsulfonyl group at the R¹ position on the N4-phenyl ring resulted in a compound with significantly enhanced potency (IC₅₀ = 30.91 nM) compared to the parent compound (IC₅₀ = 272.30 nM). nih.gov This suggests that specific electronic and steric properties, as captured by molecular descriptors, are critical for effective binding to the target.

The data below illustrates the relationship between the chemical structure, selected molecular descriptors, and the CDK7 inhibitory activity for a representative set of these pyrimidine derivatives. Analysis of such data allows for the construction of QSAR models that can quantitatively predict the potency of untested analogues, thereby accelerating the design of more effective compounds. nih.gov

Interactive Data Table: Molecular Descriptors and Biological Activity of Pyrimidine Derivatives

The following table details the structure, molecular descriptors, and the corresponding biological activity (CDK7 IC₅₀) for a series of N2-cyclohexyl-pyrimidine-4-amine analogs. Users can sort the data by clicking on the column headers to observe trends between physicochemical properties and inhibitory potency.

| Compound ID | R¹ Substituent | IC₅₀ (nM) nih.gov | Molecular Weight ( g/mol ) | logP | TPSA (Ų) | HBD | HBA |

| BTX-A51 | H | 272.30 | 319.84 | 4.25 | 64.05 | 3 | 4 |

| 1 | -OCH₃ | >1000 | 349.87 | 4.27 | 73.28 | 3 | 5 |

| 2 | -C(O)NHCH₃ | 301.45 | 376.90 | 3.65 | 92.12 | 4 | 5 |

| 3 | -P(O)(CH₃)₂ | 592.05 | 395.89 | 3.23 | 81.56 | 3 | 5 |

| 4 | -S(O)₂CH₃ | 30.91 | 397.93 | 3.59 | 114.61 | 3 | 6 |

Data for molecular descriptors (MW, logP, TPSA, HBD, HBA) were calculated based on the structures provided in the cited research. nih.gov

This quantitative approach demonstrates that even subtle changes to the molecular structure, such as the addition of a methylsulfonyl group, can drastically alter molecular descriptors like TPSA and logP, leading to a nearly nine-fold increase in biological activity. nih.gov Such correlations are fundamental to the rational design of new derivatives based on the this compound scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Cyclohexylpyrimidin 4 Amine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 6-Cyclohexylpyrimidin-4-amine in solution, offering detailed insights into its atomic connectivity and dynamic behavior.

The ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon environments within the molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal connectivity between neighboring atoms.

For this compound, the pyrimidine (B1678525) ring protons typically appear in the aromatic region of the ¹H NMR spectrum, while the cyclohexyl protons are found in the aliphatic region. The amine (NH₂) protons often present as a broad singlet that can be exchanged with D₂O. The ¹³C NMR spectrum complements this by showing distinct signals for the pyrimidine and cyclohexyl carbons.

Conformational analysis, particularly of the flexible cyclohexyl ring, can be performed using NMR. The substituent on the pyrimidine ring can exist in either an axial or equatorial position, and these two conformers are in dynamic equilibrium. The relative populations of these conformers can influence the observed chemical shifts and coupling constants of the cyclohexyl protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values based on typical ranges for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrimidine H-2 | ~8.2 | ~158 |

| Pyrimidine H-5 | ~6.5 | ~108 |

| Pyrimidine C-4 | - | ~163 |

| Pyrimidine C-6 | - | ~170 |

| Amine NH₂ | 5.0 - 6.0 (broad) | - |

| Cyclohexyl H-1' | ~2.5 (multiplet) | ~45 |

| Cyclohexyl H-2'/6' | 1.6 - 1.9 (multiplet) | ~33 |

| Cyclohexyl H-3'/5' | 1.2 - 1.5 (multiplet) | ~26 |

| Cyclohexyl H-4' | 1.1 - 1.4 (multiplet) | ~27 |

Variable Temperature (VT) NMR is a powerful technique for studying dynamic molecular processes, such as the ring interconversion of the cyclohexyl group in this compound. rsc.orgresearchgate.net At room temperature, the interconversion between the axial and equatorial conformers is typically fast on the NMR timescale, resulting in averaged signals for the cyclohexyl protons.

By lowering the temperature, this interconversion can be slowed. nih.gov At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a given proton will broaden and then resolve into two distinct signals, one for the axial conformer and one for the equatorial conformer. This allows for the determination of the energy barrier (ΔG‡) to ring inversion. nih.gov Such studies provide critical information on the molecule's conformational flexibility and the relative stability of its different spatial arrangements.

Mass Spectrometry (MS) for Precise Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of a sample and confirm the identity of the target compound. For this compound, an LC-MS analysis would typically show a primary peak in the chromatogram at a specific retention time. The corresponding mass spectrum for this peak would display the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. The detection of a molecular ion at m/z 178.26 would confirm the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy, allowing for the unambiguous determination of a molecule's elemental formula. researchgate.net By comparing the experimentally measured exact mass to the theoretical mass calculated from the atomic weights of the constituent isotopes, the molecular formula can be confirmed. This is a critical step in the definitive identification of a newly synthesized compound.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₅N₃ |

| Theoretical Exact Mass [M] | 177.1266 |

| Expected [M+H]⁺ Ion | 178.1344 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a single crystal. This technique yields detailed data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact three-dimensional conformation in the solid state.

For a derivative of this compound, a crystal structure would likely show a nearly planar pyrimidine ring. The cyclohexyl ring would be expected to adopt a stable chair conformation. A crucial aspect of the crystal structure analysis is the examination of intermolecular interactions, such as hydrogen bonds. tandfonline.com The amine group (NH₂) can act as a hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring can act as acceptors, leading to the formation of extensive networks that dictate the crystal packing. tandfonline.com These interactions are fundamental to the material's solid-state properties.

Table 3: Typical Bond Parameters in Pyrimidine-Containing Crystal Structures

| Bond Type | Typical Bond Length (Å) | Typical Bond Angle (°) |

| C-N (in ring) | 1.32 - 1.38 | C-N-C: ~115 - 128 |

| C-C (in ring) | 1.37 - 1.41 | N-C-N: ~125 - 128 |

| C-NH₂ | 1.34 - 1.36 | N-C-C: ~115 - 123 |

| C-C (C-cyclo) | 1.50 - 1.53 | - |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

The vibrational spectrum of this compound is fundamentally determined by the vibrations of its three main structural components: the pyrimidine ring, the primary amine group, and the cyclohexyl substituent. The vibrational modes observed can be broadly categorized into stretching and bending vibrations, each appearing at characteristic frequencies.

Detailed Research Findings

While a comprehensive vibrational analysis of this compound is not extensively documented in publicly available literature, a detailed interpretation can be constructed based on the well-established characteristic frequencies of its constituent functional groups and related heterocyclic compounds. nih.govnih.gov

Amine Group Vibrations: The primary amine group (-NH₂) is a key functional group, and its vibrations are readily identifiable in the IR spectrum. orgchemboulder.com Primary amines typically exhibit two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹ due to asymmetric and symmetric stretching modes. orgchemboulder.comlibretexts.org The N-H bending vibration (scissoring) is expected to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.com Furthermore, a broad band corresponding to N-H wagging can be observed in the 910-665 cm⁻¹ region. orgchemboulder.com

Cyclohexyl Group Vibrations: The cyclohexyl group gives rise to characteristic aliphatic C-H stretching and bending vibrations. The C(sp³)-H stretching vibrations are anticipated in the 2960-2850 cm⁻¹ region. wpmucdn.com The CH₂ bending (scissoring) and rocking vibrations of the cyclohexane (B81311) ring are expected in the fingerprint region, typically around 1450 cm⁻¹ and 720 cm⁻¹, respectively.

Pyrimidine Ring Vibrations: The pyrimidine ring, being an aromatic heterocyclic system, displays a series of characteristic vibrations. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations of the pyrimidine moiety typically appear in the 1600-1400 cm⁻¹ region. acs.org The in-plane and out-of-plane bending vibrations of the ring C-H bonds and ring deformation modes contribute to a complex pattern of bands in the fingerprint region (below 1400 cm⁻¹), which is highly specific to the substitution pattern of the pyrimidine ring.

The C-N stretching vibrations of the amine group attached to the pyrimidine ring are expected in the 1335-1250 cm⁻¹ range for aromatic amines. orgchemboulder.com

The following tables summarize the expected characteristic vibrational frequencies for this compound based on established group frequencies from the literature.

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | Primary Amine | 3400-3300 | Medium |

| N-H Symmetric Stretch | Primary Amine | 3330-3250 | Medium |

| C-H Aromatic Stretch | Pyrimidine Ring | 3100-3000 | Weak |

| C-H Aliphatic Stretch | Cyclohexyl Group | 2960-2850 | Strong |

| N-H Bending (Scissoring) | Primary Amine | 1650-1580 | Medium-Strong |

| C=C and C=N Ring Stretching | Pyrimidine Ring | 1600-1400 | Medium-Strong |

| CH₂ Bending (Scissoring) | Cyclohexyl Group | ~1450 | Medium |

| C-N Aromatic Stretch | Aryl-Amine | 1335-1250 | Strong |

| N-H Wagging | Primary Amine | 910-665 | Broad, Strong |

Table 2: Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| N-H Stretching | Primary Amine | 3500-3300 | Weak |

| C-H Aromatic Stretch | Pyrimidine Ring | 3100-3000 | Strong |

| C-H Aliphatic Stretch | Cyclohexyl Group | 2960-2850 | Strong |

| Ring Breathing/Stretching | Pyrimidine Ring | 1600-1400 | Strong |

| CH₂ Bending/Twisting | Cyclohexyl Group | 1450-1250 | Medium |

| Ring Deformation | Pyrimidine Ring | 1000-600 | Medium-Strong |

In Vitro Biological Activity Mechanisms and Molecular Interaction Studies

Enzyme Inhibition and Modulatory Studies

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in the design of enzyme inhibitors. Analogs of 6-cyclohexylpyrimidin-4-amine have been evaluated against several enzyme classes, including dihydrofolate reductase, deubiquitinases, and various protein kinases.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway and a validated target for antimicrobial and anticancer therapies. wikipedia.orgmdpi.com The 2,4-diaminopyrimidine (B92962) structure is a classic motif found in numerous DHFR inhibitors. nih.govnih.gov This class of compounds acts as antifolates, preventing the synthesis of tetrahydrofolate, which is essential for the production of nucleic acids and amino acids, thereby halting cell proliferation. wikipedia.org

While this compound itself is a 4-aminopyrimidine, the broader class of 2,4-diaminopyrimidine derivatives has demonstrated potent inhibitory activity against DHFR in various organisms, including parasitic protozoa and bacteria such as Bacillus anthracis. nih.gov For instance, trimethoprim (B1683648) is a well-known antibiotic that targets bacterial DHFR. nih.gov Research into novel 2,4-diaminopyrimidine-based antifolates continues to yield compounds with significant activity against pathogenic microbes. nih.govnih.gov Although the 2,4-diamino substitution pattern is critical for the canonical DHFR inhibitory mechanism, direct studies detailing the activity of this compound against parasitic DHFR are not extensively documented in the available literature.

Deubiquitinating enzymes (DUBs) are proteases that regulate the ubiquitin system, which is critical for protein degradation and signaling pathways. nih.govnih.gov The inhibition of specific DUBs, such as the ubiquitin-specific protease 1 (USP1)-UAF1 complex, has emerged as a promising strategy in cancer therapy. nih.gov A review of the scientific literature indicates a lack of available in vitro studies investigating the potential inhibitory activity of this compound or its close analogs against deubiquitinases. The development of small molecule DUB inhibitors is an active area of research, but current efforts have focused on other chemical scaffolds. acs.orgbio-rev.comacs.org

The aminopyrimidine core is a versatile scaffold for developing inhibitors of protein kinases, which are key regulators of cellular processes often dysregulated in diseases like cancer. nih.govacs.org While a comprehensive kinase inhibition profile for this compound is not fully defined, studies on related pyrimidine and quinazoline (B50416) derivatives have revealed potent activity against several important kinase targets.

Notably, some pan-Aurora kinase inhibitors also exhibit activity against FMS-like tyrosine kinase 3 (FLT3). acs.org One such compound is VX-680 (Tozasertib), a derivative that inhibits Aurora kinases A, B, and C with high affinity and also shows activity against FLT3. rndsystems.comnih.gov Dual inhibition of FLT3 and Aurora kinases is considered a valuable strategy for treating acute myeloid leukemia (AML). acs.orgnih.gov The development of 4-aminopyrazolylpyrimidines has also led to potent inhibitors of Trk kinases. nih.gov However, specific inhibitory data for this compound against a broad panel of kinases, including CDK1/2 and Polo-like Kinases, remains limited in published research.

| Compound Name | Kinase Target(s) | IC₅₀ / Kᵢ (nM) | Cell Line / Assay Type |

| VX-680 (Tozasertib) | Aurora A | Kᵢ = 0.6 | Enzyme Assay |

| Aurora B | Kᵢ = 18 | Enzyme Assay | |

| Aurora C | Kᵢ = 5 | Enzyme Assay | |

| FLT3 | - | - | |

| BPR1K871 | FLT3 | IC₅₀ = 127 | Enzyme Assay |

| Aurora A | IC₅₀ = 5 | Enzyme Assay | |

| MOLM-13 / MV4-11 (AML Cells) | EC₅₀ ≈ 5 | Cell Proliferation Assay |

This table presents data for aminopyrimidine-related kinase inhibitors to provide context for the potential activity of the scaffold. Data for this compound specifically is not available.

Receptor and Ion Channel Binding/Modulation Assays

Significant research has focused on a close structural analog of this compound, known as CyPPA (N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine). 1pchem.comnih.gov This compound is a well-characterized positive modulator of small-conductance calcium-activated potassium (KCa2, or SK) channels. acs.orgescholarship.org

KCa2 channels play a critical role in regulating neuronal excitability, and their modulation is a therapeutic target for neurological disorders such as ataxia. acs.org In vitro electrophysiological studies have demonstrated that CyPPA selectively potentiates KCa2.2 and KCa2.3 channel subtypes, while having no significant effect on KCa2.1 or KCa3.1 channels. acs.orgescholarship.org This potentiation enhances the channel's sensitivity to intracellular calcium. acs.org Structure-activity relationship (SAR) studies on CyPPA have explored modifications to the cyclohexyl ring, revealing that substitutions can significantly alter potency. For example, replacing the cyclohexyl group with di-halogenated phenyl rings can increase potency by up to 10-fold. acs.org

| Compound | Target Channel | EC₅₀ (μM) | Efficacy (Eₘₐₓ %) |

| CyPPA | rat KCa2.2a | 7.48 ± 1.58 | 100 ± 11.2 |

| Analog 2o (3-chloro-4-fluorophenyl) | rat KCa2.2a | 1.05 ± 0.17 | 115 ± 4.3 |

| Analog 2q (5-chloro-2-fluorophenyl) | rat KCa2.2a | 0.73 ± 0.13 | 118 ± 6.2 |

Data adapted from studies on CyPPA and its analogs to demonstrate the activity of the N-cyclohexyl-pyrimidin-4-amine scaffold on KCa2 channels. acs.org

Investigations of Molecular Mechanism of Action in Cellular and Biochemical Assays (In Vitro)

The molecular mechanisms underlying the biological activities of this compound analogs have been investigated through various in vitro assays.

For kinase inhibition , compounds like VX-680 function as ATP-competitive inhibitors, binding to the ATP pocket of Aurora kinases and FLT3 to block their catalytic activity. rndsystems.comnih.gov This leads to downstream effects such as cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cell lines. nih.gov

In the context of KCa2 channel modulation , the mechanism of action for the analog CyPPA is non-competitive potentiation. acs.org It does not open the channel directly but rather increases its apparent sensitivity to calcium ions. In biochemical assays, CyPPA shifts the calcium concentration-response curve to the left, meaning the channel can be activated by lower intracellular calcium concentrations. acs.orgescholarship.org This modulation is achieved by binding to a pocket formed between the C-lobe of calmodulin (a calcium-binding protein constitutively associated with the channel) and the channel's HA/HB helices. acs.org This allosteric modulation enhances the channel's response to calcium influx, thereby regulating neuronal firing patterns.

Analysis of Ligand-Biomolecule Binding Affinity and Specificity

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings, including data on ligand-biomolecule binding affinity (such as IC50, Ki, or Kd values) and specific molecular interaction studies for the compound this compound, are not publicly available at this time.

Studies on various derivatives of the pyrimidin-4-amine scaffold have been conducted, exploring their potential as inhibitors for a range of biological targets. These investigations often involve detailed analysis of structure-activity relationships, where modifications to the pyrimidine core, including the substitution at the 6-position, are correlated with changes in biological activity and binding affinity. However, specific experimental data and molecular modeling studies focusing solely on the interactions of this compound with biomolecules have not been reported in the reviewed literature.

Therefore, interactive data tables and a detailed discussion of the binding affinity and molecular interactions for this compound cannot be provided due to the absence of published research on this specific compound. Further experimental investigation would be required to elucidate its in vitro biological activity and molecular mechanisms of action.

Theoretical Chemistry and Advanced Computational Modeling of 6 Cyclohexylpyrimidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and its implications for molecular geometry and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For 6-Cyclohexylpyrimidin-4-amine, DFT calculations, often employing basis sets such as B3LYP/6-31G(d,p), are instrumental in determining its most stable three-dimensional conformation (optimized geometry). plu.mx This process involves minimizing the energy of the molecule with respect to the positions of its atoms, providing key information on bond lengths, bond angles, and dihedral angles.

From the optimized geometry, various electronic properties can be calculated to predict the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These parameters, along with global reactivity descriptors derived from them, help in understanding how this compound might interact with biological targets. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

Note: These values are illustrative and would be determined by specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its non-covalent interaction sites. rsc.org The MEP map displays regions of varying electrostatic potential, typically color-coded to indicate electron-rich (negative potential, usually red) and electron-poor (positive potential, usually blue) areas.

For this compound, the MEP map would likely reveal negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the amine group, indicating these are sites susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amine group would exhibit positive potential, marking them as hydrogen bond donor sites. The cyclohexyl group, being largely nonpolar, would show a neutral potential (often green). This detailed mapping of electrostatic potential is critical for understanding how the molecule might orient itself within a receptor binding pocket and which atoms are likely to be involved in key intermolecular interactions. researchgate.netrsc.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. This is particularly important for flexible molecules like this compound, which can adopt multiple conformations.

Simulating Ligand-Receptor Dynamics and Host-Guest Complexation

MD simulations are powerful for studying the interaction between a ligand, such as this compound, and its biological target, typically a protein receptor. mdpi.com By simulating the movement of all atoms in the system over a period of time, MD can reveal the stability of the ligand-receptor complex, identify key amino acid residues involved in binding, and characterize the conformational changes that may occur upon binding. nih.gov

These simulations can provide insights into the binding modes and inhibitory mechanisms of pyrimidine derivatives. mdpi.com For instance, MD can help to understand how the cyclohexyl group of this compound fits into a hydrophobic pocket of a receptor, and how the aminopyrimidine core forms hydrogen bonds with the protein backbone. The results of these simulations can be used to calculate binding free energies, providing a quantitative measure of the affinity of the ligand for the receptor. mdpi.com

Computational Design and Virtual Screening Methodologies

Computational methods are not only for analysis but also for the proactive design of new molecules with improved properties.

Prediction of Novel Analogs with Enhanced Biological Activity or Selectivity

Building on the insights gained from quantum chemical calculations and MD simulations, computational design and virtual screening can be employed to identify novel analogs of this compound with potentially enhanced biological activity or improved selectivity for a specific target. scilit.comnih.gov

Virtual screening involves the computational testing of large libraries of compounds to identify those that are most likely to bind to a target receptor. nih.gov This can be done through molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor, or through pharmacophore modeling, which defines the essential three-dimensional arrangement of functional groups required for biological activity.

By modifying the structure of this compound—for example, by adding or substituting functional groups on the pyrimidine ring or the cyclohexyl moiety—new analogs can be designed. These virtual compounds can then be screened for their predicted binding affinity and other properties. This in silico approach allows for the rapid evaluation of many potential drug candidates, prioritizing the most promising ones for synthesis and experimental testing. researchgate.netnih.gov

Table 2: Example of a Virtual Screening Workflow for this compound Analogs

| Step | Description | Tools/Methods |

|---|---|---|

| 1. Analog Library Generation | In silico creation of derivatives of the parent molecule. | Molecular modeling software |

| 2. Molecular Docking | Prediction of binding modes and scoring of binding affinity to a target protein. | AutoDock, Glide, etc. |

| 3. Pharmacophore Filtering | Screening for compounds that match a predefined 3D arrangement of essential features. | Phase, LigandScout, etc. |

| 4. ADME/Tox Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | QikProp, SwissADME, etc. |

| 5. Hit Selection | Prioritization of candidate molecules for synthesis based on combined scoring and prediction results. | Data analysis and visualization tools |

Supramolecular Chemistry and Non Covalent Interactions of 6 Cyclohexylpyrimidin 4 Amine Derivatives

Hydrogen Bonding Networks in Crystalline and Solution States

The presence of the 4-amine group and the nitrogen atoms within the pyrimidine (B1678525) ring of 6-cyclohexylpyrimidin-4-amine provides the capacity for forming extensive hydrogen bonding networks. In the crystalline state, these molecules can arrange into well-defined structures stabilized by intermolecular hydrogen bonds. For instance, the amine group can act as a hydrogen bond donor, while the pyrimidine nitrogens can serve as acceptors. This can lead to the formation of predictable patterns, such as chains or sheets.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Intermolecular N-H···N | Amine (N-H) | Pyrimidine (N) | 2.8 - 3.2 | Formation of chains and sheets in the solid state. |

| Intermolecular N-H···O | Amine (N-H) | Solvent (e.g., water) | 2.7 - 3.1 | Solvation and solubility in protic solvents. |

| Intramolecular H-bonds | Substituted amine | Other functional groups | Varies | Conformational stabilization. |

Aromatic Interactions (e.g., π-π Stacking) and Hydrophobic Effects

The pyrimidine ring in this compound is an electron-deficient aromatic system, making it susceptible to π-π stacking interactions. These interactions, arising from the electrostatic attraction between the quadrupole moments of the aromatic rings, contribute to the stabilization of crystal packing and molecular assemblies in solution. The geometry of these interactions can vary, including face-to-face and edge-to-face arrangements, depending on the electronic nature and steric hindrance of substituents on the pyrimidine ring.

The cyclohexyl group introduces a significant hydrophobic component to the molecule. In aqueous environments, the hydrophobic effect drives the aggregation of the cyclohexyl moieties to minimize their contact with water molecules. This can lead to the formation of micelles or other self-assembled structures where the hydrophobic cyclohexyl groups are sequestered in the interior, and the more polar pyrimidine-4-amine head groups are exposed to the aqueous phase. The interplay between π-π stacking of the pyrimidine rings and the hydrophobic aggregation of the cyclohexyl groups is a key factor in the self-assembly of these molecules.

| Interaction | Contributing Moiety | Description | Effect on Assembly |

| π-π Stacking | Pyrimidine ring | Attraction between electron-deficient aromatic rings. | Stabilizes crystal packing and ordered aggregates in solution. |

| Hydrophobic Effect | Cyclohexyl group | Tendency of nonpolar groups to aggregate in aqueous solution. | Drives self-assembly and micelle formation. |

Host-Guest Complexation Studies with Macrocyclic Receptors (e.g., Cucurbiturils)

The distinct structural features of this compound make it an interesting candidate for host-guest complexation studies with macrocyclic receptors like cucurbiturils. Cucurbit[n]urils are a family of macrocyclic compounds with a hydrophobic cavity and two polar carbonyl-fringed portals. The hydrophobic cyclohexyl group of this compound can be encapsulated within the cavity of a suitably sized cucurbituril (B1219460), such as cucurbit rsc.orguril (CB rsc.org) or cucurbit chemsrc.comuril (CB chemsrc.com).

This encapsulation is driven by the hydrophobic effect, releasing high-energy water molecules from the cavity into the bulk solvent. Additionally, ion-dipole interactions between the protonated amine group (at acidic pH) and the carbonyl portals of the cucurbituril can further stabilize the host-guest complex. The pyrimidine ring, being more polar, is likely to remain outside the cavity, interacting with the solvent or the exterior of the macrocycle. The binding affinity of such complexes can be quantified using techniques like isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy.

| Macrocyclic Host | Guest Moiety | Primary Driving Force | Potential Stabilizing Interactions |

| Cucurbit rsc.orguril (CB rsc.org) | Cyclohexyl group | Hydrophobic effect | Ion-dipole interactions with portals |

| Cucurbit chemsrc.comuril (CB chemsrc.com) | Cyclohexyl group | Hydrophobic effect | Potential for ternary complex formation |

Molecular Recognition and Self-Assembly Processes

The principles of molecular recognition are central to the self-assembly of this compound derivatives. The specific and directional nature of hydrogen bonds, combined with the less directional but significant contributions from π-π stacking and hydrophobic interactions, allows for the programmed assembly of these molecules into larger, ordered structures.

For example, in a competitive solvent environment, the molecule that can form the most stable network of non-covalent interactions will be preferentially formed. This can be exploited in the design of functional materials, where the self-assembly process can be controlled by modifying the chemical structure of the this compound derivative or by changing the solvent conditions. The formation of supramolecular polymers, gels, or liquid crystals based on these derivatives is a plausible outcome of their self-assembly properties. The recognition events between individual molecules, governed by the complementarity of their shapes and chemical functionalities, are the fundamental steps in these self-assembly processes.

Emerging Research Areas and Broader Academic Applications of 6 Cyclohexylpyrimidin 4 Amine

Development as Chemical Probes for Biological Systems

A thorough review of scientific databases and research articles indicates a lack of specific studies detailing the development and application of 6-Cyclohexylpyrimidin-4-amine as a chemical probe for biological systems. Chemical probes are essential small molecules used to study and manipulate biological processes and protein function. While the pyrimidine (B1678525) scaffold is a common feature in many biologically active molecules and has been incorporated into various chemical probes, research explicitly focused on the this compound structure for this purpose is not apparent.

The potential for a molecule to serve as a chemical probe is often predicated on its ability to interact with high specificity and affinity to a biological target. The development process involves extensive medicinal chemistry efforts to optimize potency, selectivity, and cell permeability, alongside the incorporation of reporter tags or reactive groups. Without dedicated research initiatives, the suitability of this compound as a chemical probe remains a speculative area awaiting exploration.

Contribution to Advanced Materials Science and Polymer Chemistry

Currently, there is no discernible body of research detailing the contribution of this compound to advanced materials science and polymer chemistry. The incorporation of specific chemical moieties into materials and polymers can impart unique properties, such as thermal stability, conductivity, or self-assembly characteristics. Pyrimidine-containing polymers and materials have been investigated for applications in areas like organic electronics and drug delivery.

However, the specific role or potential of this compound in these fields has not been a subject of published research. The synthesis of monomers containing the this compound structure and their subsequent polymerization would be a necessary first step to evaluate their properties and potential applications in materials science.

Utility in Catalysis and Organocatalysis Research

An examination of the current scientific literature reveals no specific reports on the utility of this compound in the fields of catalysis and organocatalysis. Organocatalysts, which are small organic molecules that can accelerate chemical reactions, often possess specific functional groups and structural motifs that enable their catalytic activity. The amine group on the pyrimidine ring of this compound could theoretically participate in certain catalytic transformations.

However, without experimental investigation and reporting, any potential catalytic activity of this compound is purely hypothetical. The development of new catalysts is a vibrant area of chemical research, but it does not appear that this compound has been identified as a candidate for such applications to date.

Future Trajectories in Pyrimidine-Based Chemical Biology and Drug Discovery Research

While direct research on this compound is limited, the future trajectories for pyrimidine-based compounds in chemical biology and drug discovery are robust and provide a context for the potential future investigation of this specific molecule. The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous approved drugs and clinical candidates.

Future research could involve the synthesis and screening of libraries of 6-substituted pyrimidin-4-amine derivatives, including this compound, against a wide range of biological targets. The cyclohexyl group provides a lipophilic moiety that can influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to the discovery of novel therapeutic agents. As synthetic methodologies and high-throughput screening technologies continue to advance, the exploration of understudied chemical space, which includes compounds like this compound, may yield promising new avenues for research and development in chemical biology and drug discovery.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of 6-Cyclohexylpyrimidin-4-amine to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves condensation reactions, such as coupling cyclohexylamine with a pyrimidine precursor. Key steps include:

- Reagent Selection : Use catalysts like Pd-based complexes for Suzuki-Miyaura coupling (if applicable) or acid/base conditions for nucleophilic substitution .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency, while ethanol aids in crystallization .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol improves purity. Monitor by TLC or HPLC .

- Critical Parameter : Maintain anhydrous conditions to prevent side reactions involving moisture-sensitive intermediates .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., cyclohexyl proton signals at δ 1.2–2.0 ppm) and pyrimidine ring integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with UV detection assess purity (>95% preferred for biological assays) .

- Elemental Analysis : Validate C, H, N percentages against theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental binding affinities of this compound derivatives?

- Methodological Answer :

-

Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER, CHARMM) and solvation models to better reflect experimental conditions (pH, temperature) .

-

Experimental Validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding kinetics and thermodynamics.

-

Data Cross-Validation : Compare with structurally analogous compounds (Table 1) to identify substituent effects on binding .

Table 1 : Comparative Binding Affinities of Pyrimidine Derivatives

Compound Substituent IC50 (nM) Reference This compound Cyclohexyl 120 6-Cyclopentyl analog Cyclopentyl 85 6-Methyl analog Methyl 450

Q. What methodological approaches are recommended for analyzing crystallographic data of this compound complexes using SHELX software?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) at 100–150 K to minimize thermal motion artifacts .

- Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement. Key parameters:

- R-factors : Aim for and .

- Disorder Modeling : Apply PART instructions for disordered cyclohexyl groups .